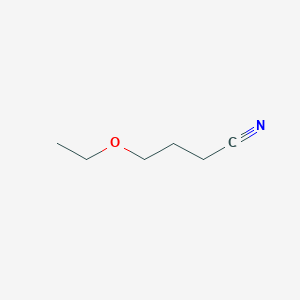

4-Ethoxybutanenitrile

Beschreibung

This structure confers unique physicochemical properties, including moderate polarity due to the ether oxygen and the electron-withdrawing nitrile group. Ethoxy groups typically enhance lipophilicity compared to hydroxyl or amine substituents, making 4-Ethoxybutanenitrile suitable for organic synthesis intermediates or pharmaceutical precursors.

Eigenschaften

IUPAC Name |

4-ethoxybutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-8-6-4-3-5-7/h2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSLXZVJPQQUAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Ethoxybutanenitrile can be synthesized through several methods:

From Halogenoalkanes: One common method involves the reaction of 4-bromo-1-ethoxybutane with sodium cyanide in ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion.

From Amides: Another method involves the dehydration of 4-ethoxybutanamide using phosphorus pentoxide (P₄O₁₀). This reaction removes water from the amide group, forming the nitrile.

From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be converted to nitriles through further reactions.

Industrial Production Methods: Industrial production of 4-ethoxybutanenitrile often involves large-scale reactions using the methods mentioned above, with careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Types of Reactions:

Oxidation: 4-Ethoxybutanenitrile can undergo oxidation reactions, typically forming carboxylic acids or other oxidized products.

Reduction: Reduction of 4-ethoxybutanenitrile can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH₄).

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted nitriles depending on the nucleophile.

Wissenschaftliche Forschungsanwendungen

4-Ethoxybutanenitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.

Medicine: Research into potential therapeutic applications, including the development of new drugs.

Industry: Used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-ethoxybutanenitrile involves its interaction with various molecular targets:

Nucleophilic Addition: The cyano group is electrophilic and can react with nucleophiles, forming imine intermediates.

Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides, depending on the conditions.

Reduction: The nitrile group can be reduced to primary amines, which can further participate in various biochemical pathways

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-Ethoxybutanenitrile and related nitriles:

*Calculated based on molecular formulas where explicit data is unavailable.

Key Comparative Insights:

Reactivity: 4-Ethoxybutanenitrile’s ethoxy group is less polar than the aminooxy group in 4-[2-(aminooxy)ethoxy]benzonitrile , but more reactive than the silyl-protected derivative . The dimethylamino-cyano substituent in 4-[4-(1-Cyanodimethylamino)phenyl]butanenitrile enables dual electronic effects (electron withdrawal from -CN and donation from -N(CH₃)₂), enhancing its utility in drug design .

Synthetic Utility: Silyl-protected derivatives (e.g., 2-(Trimethylsilyloxy)-4-ethoxybutanenitrile) are preferred in multistep syntheses due to their stability under acidic/basic conditions . Cyclohexanone-substituted nitriles (e.g., 4-(2-oxocyclohexyl)butanenitrile) face steric challenges in nucleophilic reactions compared to linear ethoxy analogs .

Safety Considerations :

- Aliphatic nitriles like 4-Ethoxybutanenitrile may release toxic hydrogen cyanide (HCN) upon decomposition, requiring stringent handling protocols similar to 4-(2-oxocyclohexyl)butanenitrile .

Biologische Aktivität

4-Ethoxybutanenitrile (CHN) is a nitrile compound with diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by empirical data and case studies.

4-Ethoxybutanenitrile is characterized by the presence of an ethoxy group attached to a butanenitrile backbone. Its molecular structure contributes to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Research indicates that 4-Ethoxybutanenitrile exhibits significant antimicrobial properties. A study on related compounds demonstrated that nitriles could inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 4-Ethoxybutanenitrile showed minimum inhibitory concentration (MIC) values ranging from 25-50 µg/mL against pathogens like Vibrio cholerae and Enterococcus faecalis .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 4-Ethoxybutanenitrile | 25-50 | Vibrio cholerae |

| Related Nitrile Compounds | 25-50 | Enterococcus faecalis |

Anti-inflammatory Effects

In anti-inflammatory research, compounds similar to 4-Ethoxybutanenitrile have shown higher anti-inflammatory activity compared to standard treatments like mefenamic acid. This suggests that nitriles could play a role in modulating inflammatory responses .

Case Study: Antimicrobial Peptides

A recent investigation into antimicrobial peptides highlighted the dual role of bioactive compounds in exhibiting both antimicrobial and anticancer properties. The study revealed that certain peptides with low molecular weights had significant activity against various pathogens while also showing anticancer effects . This duality may extend to 4-Ethoxybutanenitrile, warranting further investigation into its potential therapeutic applications.

Research Findings: Structure-Activity Relationship (SAR)

The structure-activity relationship of nitriles has been explored extensively. Modifications in the ethyl group or the length of the carbon chain can significantly affect biological activity. Studies indicate that variations in these groups can enhance antimicrobial potency or reduce cytotoxicity towards human cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.